1,3,5-Trichloro-2-(2-chloroethoxy)benzene
Overview
Description
1,3,5-Trichloro-2-(2-chloroethoxy)benzene is an organic compound with the molecular formula C10H10Cl4O2. It is a chlorinated aromatic compound that features three chlorine atoms and an ethoxy group attached to a benzene ring. This compound is used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(2-chloroethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by etherification. One common method involves the reaction of 1,3,5-trichlorobenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The final product is usually purified through distillation or recrystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,3,5-Trichloro-2-(2-chloroethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of chlorinated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene involves its interaction with various molecular targets. The chlorine atoms and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively. The compound can also interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3,5-Trichloro-2-(2-chloroethoxy)benzene can be compared with other chlorinated benzene derivatives such as:
- 1,2,4-Trichloro-5-(2-chloroethoxy)benzene
- 1,3,5-Trichloro-2,4,6-trimethylbenzene
- 1,3,5-Trichloro-2,4,6-trinitrobenzene
Uniqueness
The presence of both chlorine atoms and an ethoxy group in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1,3,5-trichloro-2-(2-chloroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGVSWHTYTTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460973 | |
Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-29-1 | |
Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13001-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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